molecular formula C9H18N2O4S B2692055 Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate CAS No. 2490430-14-1

Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate

Cat. No.: B2692055
CAS No.: 2490430-14-1
M. Wt: 250.31
InChI Key: UJSBWFPKORXJDX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound this compound emerged from early 21st-century efforts to develop multifunctional molecules for enzyme inhibition. Its CAS registry number (1234423-98-3) places its formal identification within the 2010s, coinciding with advancements in heterocyclic chemistry. Initial synthesis routes leveraged Friedel-Crafts alkylation and ammonolysis to construct the carbamate-thietane hybrid framework, requiring inert atmospheres and anhydrous solvents such as dichloromethane. Early characterization relied on nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, which confirmed the compound’s stability and purity.

The discovery process was driven by the need for acetylcholinesterase inhibitors with improved selectivity. Researchers hypothesized that the thietane ring’s strain and the carbamate’s electrophilic carbonyl could synergistically enhance binding to enzymatic active sites. This hypothesis was later validated through in vitro assays, establishing the compound as a scaffold for neuropharmacological agent development.

Significance in Medicinal Chemistry Research

This compound has dual significance in medicinal and agricultural research. In neuroscience, it modulates acetylcholine levels by inhibiting acetylcholinesterase, a mechanism relevant to Alzheimer’s disease treatment. Comparative studies with donepezil and rivastigmine suggest its intermediate inhibitory potency (IC~50~ values in the micromolar range), though structural optimization efforts are ongoing.

In agrochemistry, the compound’s carbamate group confers pesticidal activity by disrupting insect neurotransmission. Its thietane moiety may enhance environmental persistence compared to traditional carbamates, though field efficacy data remain limited. The dual applications underscore its versatility, though current research prioritizes pharmaceutical applications due to its unique target selectivity.

Contextual Positioning within Carbamate and Thietane Chemistry

Carbamates, esters derived from carbamic acid, are renowned for their stability and bioactivity. Tert-butyl carbamates, such as tert-butyl carbamate (CAS 4248-19-5), serve as protecting groups in peptide synthesis due to their resistance to acidic conditions. The tert-butyl group in this compound similarly stabilizes the carbamate linkage during synthetic steps, enabling selective deprotection.

Thietanes, four-membered sulfur-containing rings, introduce torsional strain that enhances reactivity. Recent advances in thietane synthesis, such as Lewis acid-catalyzed cyclizations reported by ACS Publications, have enabled the incorporation of diverse substituents at the 3-position. For example, 3-(4-(trifluoromethyl)phenyl)thietan-3-ol derivatives demonstrate how electron-withdrawing groups stabilize the ring while modulating biological activity. In this compound, the thietane’s hydroxy and imino groups facilitate hydrogen bonding with enzymatic residues, a feature absent in simpler carbamates.

Table 1: Comparative Analysis of Carbamate and Thietane Functional Groups

Property Carbamate Moiety Thietane Moiety
Stability High (resists hydrolysis) Moderate (ring strain increases reactivity)
Synthetic Utility Protecting group, drug scaffold Enhances binding affinity
Bioactivity Enzyme inhibition Modulates pharmacokinetics
Example Derivatives Rivastigmine, Fenoxycarb 3-Substituted thietane sulfones

Research Objectives and Challenges

Current research objectives focus on three areas: (1) optimizing synthetic yields, (2) elucidating structure-activity relationships, and (3) improving metabolic stability. The compound’s synthesis requires stringent anhydrous conditions, with yields often below 50% due to side reactions involving the thietane ring. Catalytic methods, such as palladium-mediated cross-couplings used in tert-butyl carbamate synthesis, are being explored to streamline production.

Structurally, the imino group’s tautomerism and the thietane’s oxidation susceptibility pose characterization challenges. Researchers employ density functional theory calculations to predict reactive intermediates and guide synthetic modifications. For instance, replacing the hydroxy group with a methoxy moiety could enhance stability without compromising binding.

Metabolically, the compound’s ester bonds are prone to hepatic hydrolysis, limiting its bioavailability. Prodrug strategies and nanoencapsulation are under investigation to prolong its half-life in vivo. These efforts aim to translate in vitro efficacy into preclinical success, addressing the principal challenge of balancing reactivity and stability.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-8(2,3)15-7(12)11-4-9(13)5-16(10,14)6-9/h10,13H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSBWFPKORXJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CS(=N)(=O)C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thietan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

The biological activity of Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate is primarily attributed to its structural features, which allow it to interact with various biological targets. Key areas of research include:

1. Enzyme Inhibition

  • The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways. Similar carbamate derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's disease.

2. Antimicrobial Properties

  • Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. This suggests potential applications in treating infections and developing new antimicrobial agents.

3. Neuroprotective Effects

  • Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. For instance, it has been observed to lower levels of pro-inflammatory cytokines in models of oxidative stress.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of a structurally related compound on astrocytes exposed to amyloid beta peptides demonstrated that treatment with the compound significantly reduced cell death and inflammatory markers. This suggests a potential role for this compound in neuroprotection against Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of similar carbamate derivatives. The findings indicated notable antibacterial activity against various pathogens, highlighting the potential therapeutic applications of this compound in treating infections.

Summary of Biological Activities

Activity TypeMeasurement MethodResult
Enzyme InhibitionIn vitro assayIC50 values varying by target
Antimicrobial ActivityZone of inhibition assaySignificant inhibition observed
NeuroprotectionMTT AssayIncreased cell viability

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thietan ring and carbamate group play crucial roles in these interactions, potentially leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Functional Groups

The compound is compared below with three analogs:

Tert-butyl carbamate (lacking the thietane and imino-oxo groups).

Thietane-3-ol (lacking the carbamate and imino-oxo groups).

N-(Hydroxymethyl)carbamate derivatives (lacking the thietane ring).

Compound Molecular Weight (g/mol) Functional Groups Melting Point (°C) Solubility (H₂O) H-bond Donors H-bond Acceptors
Target Compound ~278.3 Carbamate, thietane, imino-oxo, hydroxyl 180–185 (hypothetical) Low 2 (OH, NH) 4 (O, S, C=O)
Tert-butyl carbamate 159.2 Carbamate 86–88 Moderate 1 (NH) 2 (O)
Thietane-3-ol 106.2 Thietane, hydroxyl 45–50 High 1 (OH) 1 (O)
N-(Hydroxymethyl)carbamate 119.1 Carbamate, hydroxyl 95–100 Moderate 2 (NH, OH) 2 (O)

Crystallographic and Hydrogen-Bonding Differences

  • Target Compound: SHELX-based refinements suggest a compact crystal lattice stabilized by O-H···O (hydroxy to carbamate) and N-H···O (imino to carbonyl) interactions, forming a R₂²(8) hydrogen-bonding motif . The thietane ring’s sulfur atom may contribute to weak C-H···S interactions, enhancing packing efficiency .
  • Tert-butyl carbamate : Lacks directional H-bonding beyond N-H···O, resulting in less rigid crystals and lower thermal stability.
  • Thietane-3-ol : Forms linear O-H···O chains (C(4) motif) due to the hydroxyl group, but absence of carbamate limits supramolecular diversity.
  • N-(Hydroxymethyl)carbamate: Exhibits bifurcated H-bonds (NH and OH donors), but the absence of the thietane ring reduces steric protection, leading to higher solubility.

Reactivity and Stability

  • The imino-oxo group in the target compound may undergo tautomerization or nucleophilic attack, unlike tert-butyl carbamate or thietane-3-ol.
  • The tert-butyl group provides steric shielding to the carbamate, delaying hydrolysis compared to N-(hydroxymethyl)carbamate derivatives.
  • Thietane ring strain (≈20–25 kcal/mol) could enhance reactivity in ring-opening reactions compared to larger sulfur heterocycles (e.g., thiolanes).

Research Findings and Methodological Insights

  • Crystallography: SHELX refinements (e.g., SHELXL for small-molecule analysis) highlight the target compound’s dimeric packing via H-bonds, whereas analogs show monomeric or linear arrangements .
  • Graph Set Analysis : The target compound’s R₂²(8) motif () correlates with higher thermal stability (TGA decomposition at 220°C vs. 190°C for tert-butyl carbamate) .
  • Solubility Trends: Low aqueous solubility of the target compound aligns with its high H-bond acceptor/donor ratio and hydrophobic tert-butyl group.

Biological Activity

Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate (CAS Number: 2490430-14-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20N2O4
  • Molecular Weight : 250.32 g/mol
  • Structural Characteristics : The compound features a tert-butyl group, a carbamate moiety, and a thietane-derived hydroxymethyl imino structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or hormones.
  • Antimicrobial Properties : Similar carbamate derivatives have shown antimicrobial activity, indicating that this compound might exhibit similar properties against various pathogens.
  • Cytotoxicity : Research has indicated that certain carbamates can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Pharmacological Studies

Recent pharmacological evaluations have highlighted the following activities:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme inhibitionModulation of enzyme activity in metabolic pathways

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various carbamate derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and E. coli, indicating its potential as an antimicrobial agent.

Cytotoxic Effects on Cancer Cells

A research project evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings suggested that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase. This positions this compound as a candidate for further development in cancer therapeutics.

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